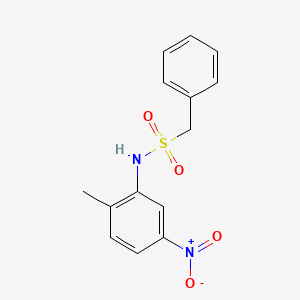
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPS is a sulfonamide derivative that belongs to the family of nitroaromatic compounds.
作用机制
The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can inhibit the growth of bacterial and fungal pathogens. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also stable under normal laboratory conditions. However, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also relatively expensive, which may limit its use in some experiments.
未来方向
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide. One potential application is the development of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide-based drugs for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide and its potential applications in medicine. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may also have potential applications in agriculture and environmental science, and further research is needed to explore these possibilities.
合成方法
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can be synthesized by the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide as a yellow crystalline solid with a melting point of 191-193°C.
科学研究应用
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer properties. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been investigated for its ability to control fungal and bacterial plant diseases. In environmental science, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential use in the degradation of organic pollutants.
属性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-7-8-13(16(17)18)9-14(11)15-21(19,20)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODDSCXBIOKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


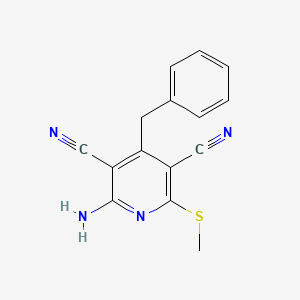
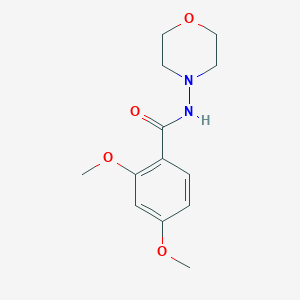
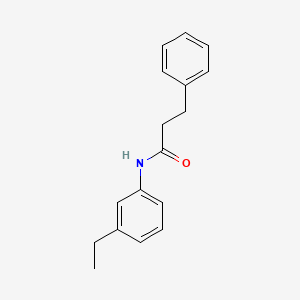
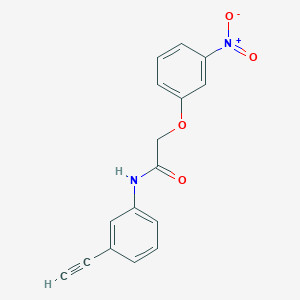
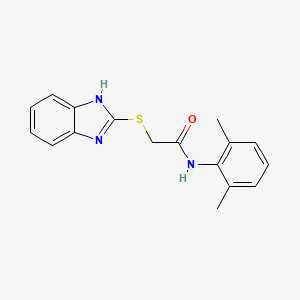
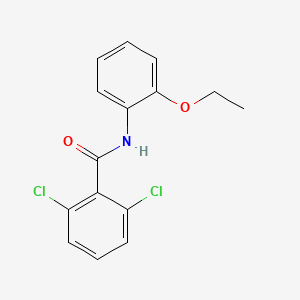


![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
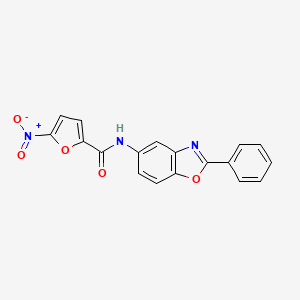
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)